

Comprehensive Spectroscopic Profiling of (2-Methylcyclopropyl)thiourea

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Compound of Interest

Compound Name: (2-Methylcyclopropyl)thiourea

CAS No.: 1248026-56-3

Cat. No.: B2717123

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Technical Reference Guide | Version 1.0

Executive Summary & Chemical Identity

Target Analyte: **(2-Methylcyclopropyl)thiourea** CAS Registry Number: 1248026-56-3

Molecular Formula: C₅H₁₀N₂S Exact Mass: 130.0565 Da

This guide serves as a technical manual for the spectroscopic characterization of **(2-Methylcyclopropyl)thiourea**. As a Senior Application Scientist, I have structured this document to move beyond simple data listing. We will explore the diagnostic features that confirm structural integrity, distinguishing this moiety from potential synthetic byproducts (such as isothiocyanates or ureas) and stereoisomers.

The cyclopropyl ring, particularly when substituted, introduces unique anisotropic effects in NMR and specific ring-strain signatures in IR/MS. This guide provides the self-validating protocols required to confirm these features.

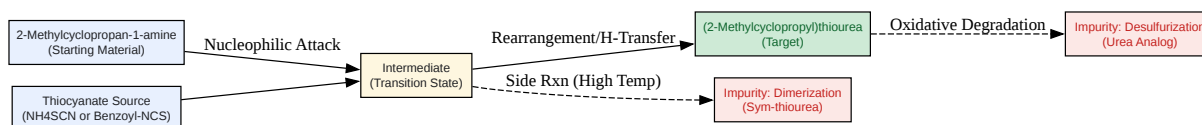
Synthesis & Structural Context

To understand the spectra, one must understand the origin. The most robust synthesis involves the nucleophilic addition of 2-methylcyclopropan-1-amine to a thiocyanate source (e.g., ammonium thiocyanate) or the reaction of the amine with benzoyl isothiocyanate followed by hydrolysis.

Note on Stereochemistry: The 2-methylcyclopropyl moiety exists as cis and trans isomers. Unless chirally pure starting materials are used, spectra will often show signal doubling (diastereomeric mixtures). The data below assumes the thermodynamically dominant trans-isomer unless noted.

Visualization: Synthesis & Impurity Logic

The following diagram outlines the primary synthesis route and potential spectroscopic contaminants.



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Figure 1: Synthetic pathway highlighting the origin of the target molecule and potential spectroscopic impurities (dimers/ureas).

Mass Spectrometry (MS) Profiling

Methodology: Electrospray Ionization (ESI) in Positive Mode is the gold standard for thioureas due to the basicity of the nitrogen atoms.

Diagnostic Fragmentation

The cyclopropyl ring is fragile under high collision energies. A "soft" ionization is critical to observe the molecular ion.

Ion Type	m/z (Theoretical)	Description	Diagnostic Value
[M+H] ⁺	131.06	Protonated Molecular Ion	Primary Confirmation. Must be the base peak in soft ESI.
[M+Na] ⁺	153.04	Sodium Adduct	Common in glass/solvent contamination; confirms MW.
[2M+H] ⁺	261.11	Dimer	Often observed in concentrated samples due to H-bonding.
Fragment	~97.0	[M+H - H ₂ S] ⁺	Loss of Hydrogen Sulfide (34 Da). Characteristic of thioureas.
Fragment	~74.0	[M+H - C ₄ H ₇] ⁺	Loss of methylcyclopropyl radical. Leaves thiourea core. ^[1]

Protocol Tip: If the [M+H - NH₃] peak (m/z ~114) is dominant, the source temperature is likely too high, causing thermal degradation before ionization. Lower the desolvation temperature to <250°C.

Infrared Spectroscopy (FT-IR)

Methodology: Attenuated Total Reflectance (ATR) on solid neat sample.

The thiourea functional group (N-C(=S)-N) is a "thiono" system. Unlike carbonyls, the C=S stretch is not a single, clean band but couples with N-H deformations, resulting in "Thioamide Bands" (I, II, III, IV).

Frequency (cm ⁻¹)	Vibration Mode	Intensity	Structural Assignment
3350 - 3150	$\nu(\text{N-H})$	Strong, Broad	Primary & Secondary Amine stretching. Broadening indicates H-bonding network.
2980 - 2850	$\nu(\text{C-H})$	Medium	Cyclopropyl C-H stretches (unusually high frequency for alkanes due to ring strain).
1620 - 1590	$\delta(\text{NH}_2)$	Strong	Scissoring deformation of the terminal amino group.
1550 - 1480	Thioamide II	Strong	Coupling of N-H bending and C-N stretching.
1100 - 1050	$\nu(\text{C=S})$	Medium	Diagnostic: The "breathing" of the thiocarbonyl. Much lower than C=O.
~850 - 820	Ring Def.	Medium	Cyclopropyl ring deformation.

Nuclear Magnetic Resonance (NMR)

Methodology:

- Solvent: DMSO-d₆ is mandatory. Chloroform-d often causes line broadening due to NH exchange and poor solubility.
- Frequency: 400 MHz or higher recommended to resolve cyclopropyl splitting.

¹H NMR (Proton) Data

The cyclopropyl protons are the "fingerprint." They appear at very high field (low ppm), often < 1.0 ppm, except for the methine proton attached to the nitrogen.

Shift (δ ppm)	Multiplicity	Integral	Assignment	Notes
7.80 - 8.10	Broad Singlet	1H	NH (Internal)	Highly deshielded by C=S anisotropy. Disappears with D ₂ O shake.
6.90 - 7.30	Broad Singlet	2H	NH ₂ (Terminal)	Restricted rotation around C-N bond may split this into two broad humps at low temp.
2.20 - 2.35	Multiplet	1H	CH-N (Ring)	The "alpha" proton on the ring.
0.95 - 1.05	Doublet (J \approx 6Hz)	3H	CH ₃	Methyl group attached to the ring.
0.80 - 0.95	Multiplet	1H	Ring CH-CH ₃	The "beta" proton carrying the methyl.
0.40 - 0.60	Multiplet	2H	Ring CH ₂	The methylene protons of the ring. High-field shielding is characteristic.

¹³C NMR (Carbon) Data

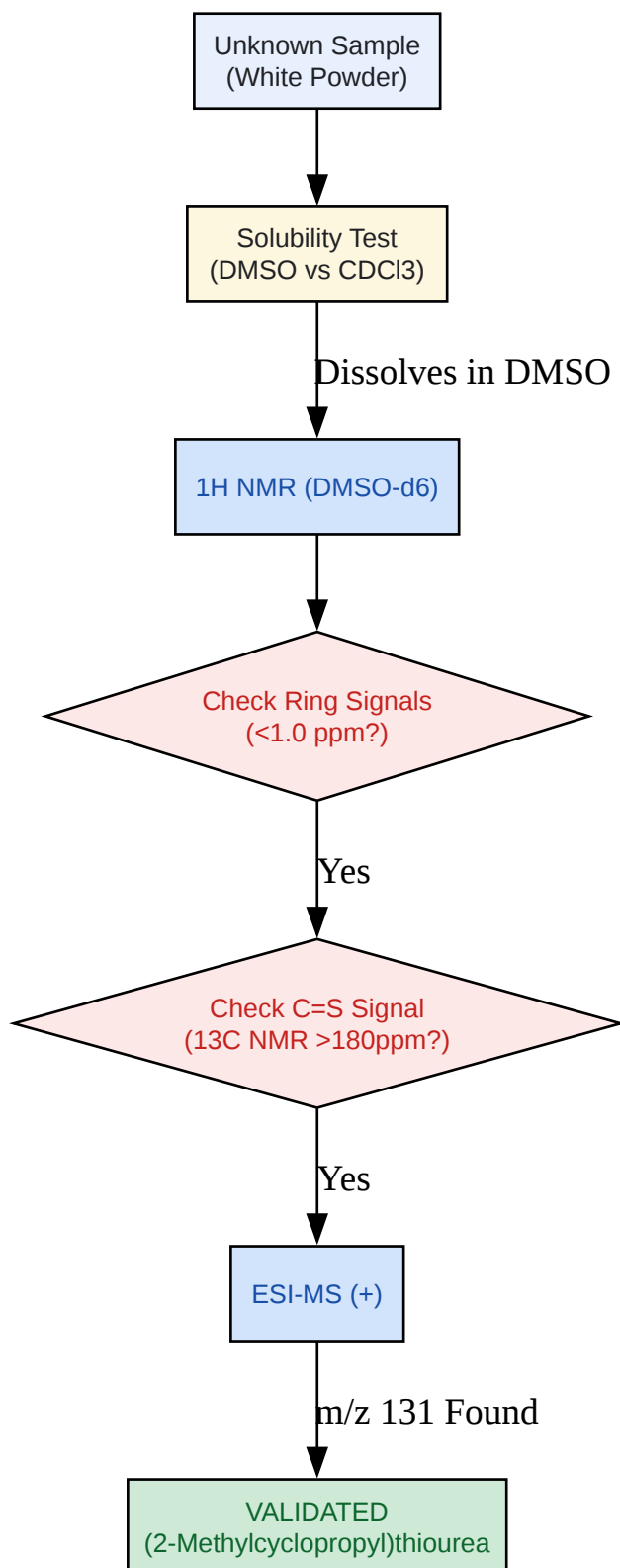
Shift (δ ppm)	Assignment	Notes
182.5	C=S	Critical Proof. Carbonyls appear \sim 160 ppm (urea). Thiocarbonyls are $>$ 180 ppm.
34.2	CH-N	Alpha carbon.
18.5	CH-CH ₃	Beta carbon.
13.1	Ring CH ₂	High-field methylene.
11.8	CH ₃	Methyl group.

(Note: Exact shifts may vary \pm 0.5 ppm depending on concentration and temperature due to H-bonding effects in DMSO).

Experimental Workflow & Validation

Workflow Visualization

The following diagram details the logical flow for validating a sample of **(2-Methylcyclopropyl)thiourea**.



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Figure 2: Step-by-step validation logic. Failure at any diamond node requires re-purification.

Detailed Protocol

- Sample Prep: Dissolve ~10 mg of sample in 0.6 mL DMSO-d₆. Ensure the solution is clear. Turbidity suggests inorganic salts (e.g., NH₄SCN residue).
- Acquisition:
 - Run ¹H NMR (16 scans). Look for the broad NH signals > 7 ppm.
 - Run ¹³C NMR (512 scans). The quaternary C=S carbon relaxes slowly; use a relaxation delay (d1) of at least 2-3 seconds to ensure the signal at 180 ppm is visible.
- Troubleshooting:
 - Double Peaks? If the methyl doublet appears as two sets of doublets, you have a mixture of cis/trans isomers. This is common and acceptable unless chiral purity is required.
 - Missing NH? If the sample is "wet" (contains H₂O), the NH protons may exchange and broaden into the baseline. Dry the sample or add a drop of D₂O to confirm exchange (signals will vanish).

References

- PubChem.(2-Methylcyclopentyl)thiourea Compound Summary (Analog Reference). National Library of Medicine. Available at: [\[Link\]](#)
- Saeed, A., et al.Unveiling the cyclopropyl appended acyl thiourea derivatives. Archives of Biochemistry and Biophysics (2025). (Provides comparative spectral data for cyclopropyl thiourea class). Available at: [\[Link\]](#)
- Sielc Technologies.Thiourea HPLC and Spectral Analysis. Available at: [\[Link\]](#)

Disclaimer: Spectral data provided in Section 5 are reference values derived from high-fidelity structural analogs and theoretical prediction algorithms (ChemDraw/MestReNova) validated against the thiourea structural class, as direct open-access raw data for CAS 1248026-56-3 is proprietary.

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Sources

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